LDN-193189 monohydrochloride
Übersicht
Beschreibung
LDN-193189 monohydrochloride is a selective and highly potent small molecule inhibitor of bone morphogenetic proteins (BMP) signaling . It is a derivative of dorsomorphin and has been used instead of the protein Noggin for inhibition of BMP signaling . In pluripotent stem cell research, LDN-193189 is used together with small molecules or growth factors to modulate stem cell differentiation .
Molecular Structure Analysis
The molecular formula of this compound is C25H23ClN6 . The molecular weight is 442.9 g/mol . The IUPAC name is 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride .Chemical Reactions Analysis
This compound is known to inhibit a number of intracellular kinases such as, mitogen activated protein kinase 14 and 8 (p38and c-Jun N -terminal kinase respectively), as well as those associated with AKT (serine/threonine kinase) and mTOR (mammalian target of rapamycin) signaling mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 442.9 g/mol . The compound has a molecular formula of C25H23ClN6 .Wissenschaftliche Forschungsanwendungen
1. Treatment of Fibrodysplasia Ossificans Progressiva (FOP)
LDN-193189 has been shown to be effective in a mouse model of fibrodysplasia ossificans progressiva (FOP), a condition with no approved treatment and that results in severe joint function restriction and premature mortality. In vitro metabolism studies of LDN-193189 across various species (mouse, rat, dog, rabbit, monkey, and human) were conducted to support drug safety evaluation and guide structure optimization for back-up compounds. The metabolism of LDN-193189 was found to be significantly dependent on aldehyde oxidase and showed potential drug safety concerns due to the formation of reactive intermediates and aniline metabolites. This study highlights the importance of metabolite identification in the discovery of novel and safe drug candidates for FOP treatment (Padilha et al., 2019).
2. Development of ALK2 Inhibitors
LDN-193189, a pyrazolo[1,5-a]pyrimidine, is a potent inhibitor of activin receptor-like kinase 2 (ALK2). It is effective but shows modest selectivity against ALK3 and other kinases. Research led to the discovery of novel ALK2 inhibitors with high kinome selectivity and good in vivo pharmacokinetic properties, which were developed by modifying the quinolinyl component of LDN-193189 (Jiang et al., 2018).
3. Impact on Metastasis Development in Breast Cancer
A study investigated the impact of LDN-193189 on metastasis development in vivo, particularly in the context of breast cancer with bone metastasis. It was found that systemic treatment with LDN-193189 significantly enhanced the development of metastases, increasing both the number and size of metastases in mice. This suggests that LDN-193189 might affect the interaction between breast cancer cells and the bone environment, favoring the emergence and development of multiple metastases (Vollaire et al., 2019).
4. Inhibition of BMP Signaling in Vascular Calcification and Atherosclerosis
Research on LDN-193189 focused on its potential to inhibit bone morphogenetic protein (BMP) signaling, which plays a role in vascular calcification and atherosclerosis. Prolonged treatment with LDN-193189 in mice models showed a reduction in the development of atheroma, vascular inflammation, osteogenic activity, and calcification. It was also found to lower serum LDL cholesterol and decrease hepatosteatosis, suggesting a role for BMP signaling in LDL cholesterol metabolism (Derwall et al., 2012).
5. Promoting Myogenesis by Inhibiting Myostatin/GDF8 Signaling
LDN-193189, along with dorsomorphin, was found to inhibit myostatin/GDF8 signaling, which suppresses myogenic differentiation. Both compounds targeted the GDF8 receptor ActRII and ALK4, promoting myogenesis in vitro. This detailed molecular characterization demonstrates their potential as agents to promote muscle development (Horbelt et al., 2014).
Wirkmechanismus
Biochemical Pathways
The primary biochemical pathway affected by LDN193189 Hydrochloride is the BMP pathway . By inhibiting ALK1, ALK2, ALK3, and ALK6, LDN193189 Hydrochloride disrupts the BMP signaling pathway, which plays a crucial role in a variety of biological processes, including cell differentiation, growth, and apoptosis .
Result of Action
The inhibition of the BMP pathway by LDN193189 Hydrochloride has several molecular and cellular effects. For instance, it promotes the differentiation of various types of cells, including neural progenitor cells, neural crest cells, and anterior foregut endoderm cells . In cancer research, LDN193189 Hydrochloride has been found to inhibit tumor growth and prevent cell proliferation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
LDN193189 Hydrochloride plays a crucial role in biochemical reactions by inhibiting BMP type I receptors ALK2 and ALK3 . This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, which are downstream effectors in the BMP signaling pathway . Additionally, LDN193189 Hydrochloride interacts with other intracellular kinases such as mitogen-activated protein kinase 14 (p38) and c-Jun N-terminal kinase, as well as those associated with AKT and mTOR signaling mechanisms . These interactions highlight the compound’s ability to modulate multiple signaling pathways, making it a valuable tool for studying cellular responses to BMP signaling .
Cellular Effects
LDN193189 Hydrochloride has significant effects on various types of cells and cellular processes. It promotes the differentiation of neural progenitor cells from human pluripotent stem cells and neural crest cells . The compound also influences the differentiation of anterior foregut endoderm and sensory epithelial cells of the inner ear from mouse embryonic stem cells . In cancer research, LDN193189 Hydrochloride has been shown to inhibit the growth of prostate and breast cancer tumors and prevent ovarian cancer cell proliferation . These effects are mediated through the inhibition of BMP signaling, which plays a critical role in cell differentiation, proliferation, and survival .
Molecular Mechanism
The molecular mechanism of LDN193189 Hydrochloride involves its binding to BMP type I receptors ALK2 and ALK3, thereby inhibiting their activity . This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, which are essential for transmitting BMP signals to the nucleus . By blocking this pathway, LDN193189 Hydrochloride effectively disrupts BMP-mediated cellular responses, including cell differentiation and proliferation . Additionally, the compound’s interactions with other intracellular kinases further modulate various signaling pathways, contributing to its broad range of cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LDN193189 Hydrochloride can change over time due to its stability and degradation properties . The compound is stable when stored at -20°C and protected from prolonged exposure to light . Over time, LDN193189 Hydrochloride may degrade, potentially reducing its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of LDN193189 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits BMP signaling without causing significant toxicity . Higher doses may lead to adverse effects, including liver toxicity . For example, a study found that a dosage of 2.5 mg/kg body weight did not cause any adverse liver toxicity, making it a safe and effective dose for use as an antiproliferative agent . It is essential to carefully monitor dosage levels to avoid potential toxic effects while maximizing the compound’s therapeutic benefits .
Metabolic Pathways
LDN193189 Hydrochloride is involved in various metabolic pathways, primarily through its inhibition of BMP signaling . The compound interacts with enzymes and cofactors associated with BMP type I receptors, preventing the phosphorylation of SMAD1/5/8 proteins . This inhibition disrupts the normal metabolic flux and alters metabolite levels, affecting cellular processes such as differentiation and proliferation .
Transport and Distribution
Within cells and tissues, LDN193189 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in aqueous media is relatively low, which may affect its distribution and localization within cells . Its ability to inhibit BMP signaling suggests that it can effectively reach and interact with its target receptors . Understanding the transport and distribution mechanisms of LDN193189 Hydrochloride is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of LDN193189 Hydrochloride is primarily determined by its interactions with BMP type I receptors and other intracellular kinases . The compound’s ability to inhibit the phosphorylation of SMAD1/5/8 proteins indicates that it localizes to areas where these proteins are active, such as the cytoplasm and nucleus . Additionally, LDN193189 Hydrochloride may undergo post-translational modifications that direct it to specific cellular compartments or organelles .
Eigenschaften
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDKTWDGDFRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1062368-62-0 | |
Record name | LDN-193189 monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LDN-193189 MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of LDN-193189 Hydrochloride?
A: LDN-193189 Hydrochloride acts as a selective inhibitor of the BMP type I receptors, specifically activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. [, ] This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD1/5/8, ultimately blocking the BMP signaling cascade. []
Q2: How does LDN-193189 Hydrochloride impact the osteogenic differentiation of human bone marrow stem cells (HBMSCs)?
A: Studies have shown that LDN-193189 Hydrochloride effectively abolishes the osteogenic differentiation of HBMSCs induced by KR-12, a fragment of the human antimicrobial peptide LL-37. [] This suggests that LDN-193189 Hydrochloride's inhibition of the BMP/SMAD pathway directly counteracts the osteogenic effects of KR-12. []
Q3: Can LDN-193189 Hydrochloride impact iron regulation in the liver?
A: Research indicates that LDN-193189 Hydrochloride can prevent further decreases in hepcidin expression, SMAD6, and p-SMAD1/5/8 levels in the presence of ferric ammonium citrate (FAC), an iron compound. [] This suggests that LDN-193189 Hydrochloride might interfere with iron's direct blocking effect on hepatocellular hepcidin signaling via the BMP/SMAD pathway. []
Q4: Has LDN-193189 Hydrochloride been explored as a potential therapeutic agent for age-related changes in bone marrow?
A: While not directly tested in clinical trials, bioinformatic analyses using Next Generation Knowledge Discovery (NGKD) tools have identified LDN-193189 monohydrochloride as a potential drug candidate for reversing aging-associated gene signatures in hematopoietic stem cells (HSCs) derived from the bone marrow of healthy elderly individuals. [] These findings suggest that further research on its therapeutic potential in aging is warranted. []
Q5: What are the limitations of the current research on LDN-193189 Hydrochloride?
A5: Current research primarily focuses on the in vitro effects of LDN-193189 Hydrochloride. More comprehensive in vivo studies and clinical trials are needed to fully understand its efficacy, safety profile, and potential long-term effects in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.